
1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1H-1,2,3-Triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound has garnered attention due to its diverse applications in medicinal chemistry, particularly for its potential anticancer properties .
Mecanismo De Acción
Target of Action
1H-1,2,3-Triazole-4-carboxamide has been found to have significant anticancer activity . The primary targets of this compound are believed to be various cancer cell lines, including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer .
Mode of Action
The mode of action of this compound involves its interaction with these cancer cells. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction leads to changes in the cancer cells that result in their inhibition .
Biochemical Pathways
They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, and compounds showing anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. Some compounds have shown remarkable anticancer activity, with significant activity on various types of cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the thermal stability of the compound has been measured, indicating that the decomposition peak temperatures were 332.6 °C for the compound and 374.1 °C for its sodium complex . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental conditions.
Análisis Bioquímico
Biochemical Properties
1H-1,2,3-triazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against carbonic anhydrase-II, a key enzyme involved in maintaining pH balance in the body . The nature of these interactions is often characterized by the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been shown to have anti-influenza A activity, suggesting that it may influence viral replication processes within infected cells .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, leading to changes in their function. For example, when it binds to carbonic anhydrase-II, it inhibits the enzyme’s activity, which can lead to changes in cellular pH balance .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effects on carbonic anhydrase-II may become more pronounced with prolonged exposure .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its interactions with enzymes like carbonic anhydrase-II
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the use of sodium ascorbate and copper(I) iodide in a mixture of acetonitrile and water, which yields high purity and good yields .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis. This technique accelerates the reaction rate and enhances yield while maintaining product purity . The use of continuous flow reactors is also explored to optimize production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield triazole-4-carboxamide derivatives with different substituents.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, triazole-4-carboxylic acids, and triazole-4-carboxamide derivatives .
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Industry: The compound is utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Comparación Con Compuestos Similares
1H-1,2,3-Triazole-4-carboxamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1H-1,2,4-Triazole-3-carboxamide: Another triazole derivative with distinct chemical properties and applications.
1H-1,2,3-Triazole-4-carboxylic acid: A closely related compound with similar synthetic routes but different reactivity and applications.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic materials.
These compounds share the triazole core but differ in their substituents and specific applications, highlighting the versatility of the triazole scaffold .
Propiedades
IUPAC Name |
2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKSVLBJJXQUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304401 | |
| Record name | 2H-1,2,3-Triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573714-81-5, 53897-99-7 | |
| Record name | 2H-1,2,3-Triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573714-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-1,2,3-triazole-4-carboxamide derivatives exert their anti-influenza activity?
A: Studies suggest that certain this compound derivatives, particularly compound 3b [], exhibit anti-influenza activity by directly targeting the influenza virus A nucleoprotein (NP). This interaction inhibits NP nuclear accumulation, hindering viral replication. Further research indicates that this mechanism is effective against various H3N2 and H1N1 influenza A virus strains, including amantadine-resistant and oseltamivir-resistant strains [, , ].
Q2: What is the proposed mechanism of action for this compound derivatives against the pregnane X receptor (PXR)?
A: Research has identified this compound derivatives, specifically compounds 85 and 89, as potent and selective PXR inhibitors []. These compounds act as inverse agonists and antagonists of PXR, effectively reducing its activity. Compound 85 functions as a dual inverse agonist/antagonist, while 89 acts as a pure antagonist, highlighting the subtle structural variations that can lead to distinct pharmacological profiles [].
Q3: How do this compound derivatives impact scopolamine-induced memory deficits?
A: Studies on the compound QTC-4-MeOBnE (1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) demonstrate its ability to rescue scopolamine-induced memory deficits in mice []. This beneficial effect is attributed to its multi-target action, influencing oxidative stress, neuronal plasticity, and apoptosis. QTC-4-MeOBnE increases antioxidant enzyme levels (superoxide dismutase and catalase) while reducing lipid peroxidation, indicating its antioxidant potential []. It also modulates key signaling pathways involved in neuroplasticity and neuronal survival, including the increase of brain-derived neurotrophic factor (BDNF) and Bcl-2 expression [].
Q4: Do this compound derivatives influence the bacterial SOS response?
A: Research has revealed that the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold holds potential for developing inhibitors of the bacterial SOS response []. Specifically, this scaffold disrupts the RecA-mediated auto-proteolysis of LexA, a critical step in initiating the SOS response. Further optimization of this scaffold led to analogs with increased potency and broader activity against both Escherichia coli and Pseudomonas aeruginosa LexA, suggesting a potential avenue for developing novel antibacterial agents [].
Q5: What is the basic structure of this compound?
A5: this compound consists of a 1,2,3-triazole ring with a carboxamide group (-C(O)NH2) attached to the 4th position of the triazole ring. The '1H' indicates the position of the hydrogen atom on the triazole ring.
Q6: How are this compound derivatives characterized using spectroscopic techniques?
A6: Commonly used techniques include:
- NMR Spectroscopy (1H-NMR and 13C-NMR): Provides detailed structural information about the compound, such as the number and type of protons and carbons, their connectivity, and their chemical environment. []
- Mass Spectrometry (LC-MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. []
- Infrared Spectroscopy (FT-IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- X-ray Diffraction Crystallography: When applicable, this technique provides a three-dimensional structure of the compound in its crystalline form, revealing bond lengths, angles, and intermolecular interactions. [, ]
Q7: How do substituents on the this compound core affect its biological activity?
A7: Substitutions at various positions of the this compound core significantly influence its biological activity, potency, and selectivity:
- Antiviral Activity: The presence and position of substituents on the benzene ring of 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides significantly impact their activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) []. For example, bromo, cyano, and cyanovinyl substituents enhance antiviral activity, suggesting specific structural features contribute to target interactions [].
- Anticancer Activity: In a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, the nature of the N-substituted phenyl group significantly impacts cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. []
- PXR Inhibition: Within the this compound series targeting PXR, structural modifications led to the identification of compounds with varying inhibitory profiles (inverse agonist/antagonist vs. pure antagonist) []. This highlights the importance of systematic structural optimization for fine-tuning pharmacological properties.
- SOS Response Inhibition: Exploration of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold revealed key structural determinants for potency and activity against both E. coli and P. aeruginosa LexA, guiding the development of more effective SOS response inhibitors [].
Q8: How do researchers utilize computational chemistry to study this compound derivatives?
A8: Computational methods play a crucial role in understanding the structure-activity relationships and optimizing the design of these compounds:
- Molecular Docking: This technique predicts the binding mode and interactions of this compound derivatives with their target proteins, such as EGFR tyrosine kinase (PDB ID: 2J5F) []. Docking studies provide insights into the binding affinity and potential key interactions responsible for the observed activity.
- Pharmacokinetic Property Prediction: Researchers employ computational tools to assess the drug-likeness of these compounds, evaluating their adherence to Lipinski's rule of five and predicting their pharmacokinetic properties. This information guides the selection and optimization of compounds with favorable characteristics for drug development [].
- Quantum Chemical Calculations: Quantum chemical studies explore the electronic properties of this compound derivatives and their relationship to anti-influenza activity [, ]. This approach helps unravel the electronic features governing target binding and inhibitory potency.
Q9: What in vitro models are used to study the activity of this compound derivatives?
A9: Researchers employ various in vitro models to evaluate the biological activity of these compounds:
- Cell-based Assays: Cytotoxicity against cancer cell lines like MCF-7 and MDA-MB-231 is assessed to determine anticancer potential [].
- Viral Inhibition Assays: The efficacy of these compounds against different influenza A virus strains, including drug-resistant variants, is evaluated in cell culture models [, , ]. Similar assays are conducted to assess their activity against HCMV and VZV [, ].
- Enzymatic Assays: The inhibitory potential of this compound derivatives against specific enzymes, such as PXR and histone deacetylases (HDACs), is evaluated using biochemical assays [, ].
Q10: What in vivo models are used to assess the efficacy of this compound derivatives?
A10: Animal models are crucial for investigating the in vivo efficacy and safety of these compounds:
- Mouse Models of Memory Impairment: Compounds like QTC-4-MeOBnE are evaluated in scopolamine-induced [] and streptozotocin-induced [] mouse models of AD to assess their potential in ameliorating memory deficits and associated pathological features.
- Mongolian Jird Models of Filariasis: Certain this compound derivatives have been evaluated for macrofilaricidal activity against Brugia pahangi and Acanthocheilonema viteae in Mongolian jirds [].
- Zebrafish Models of Muscular Dystrophy: Analogues with improved plasma stability have been tested in zebrafish models of muscular dystrophy linked to mtPTP dysfunction [].
Q11: What is known about the stability and formulation of this compound derivatives?
A11: Research highlights the importance of stability and formulation for optimizing the therapeutic potential of these compounds:
- Plasma Stability: Modifications to the core structure, such as replacing an isoxazole with a triazole ring, have been explored to improve the plasma stability of mtPTP inhibitors [].
- Crystal Form Polymorphism: Different crystalline modifications of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been identified, each with distinct physicochemical properties that can influence stability, solubility, and bioavailability [, , ].
Q12: Are there any known resistance mechanisms associated with this compound derivatives?
A: While specific resistance mechanisms haven't been extensively reported for all derivatives, research on the 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides suggests that their antiviral activity is independent of the viral thymidine kinase (TK) []. This characteristic differentiates them from current antiviral drugs and indicates a potentially lower risk of developing TK-mediated resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)
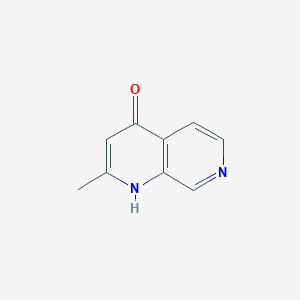
![4-[(Butylcarbamoyl)amino]benzoic acid](/img/structure/B3370747.png)
![4-[(4-Chloro-2-methoxyphenyl )azo]-N-(2,3-dihydro-2-oxo-1h-benzimidazol -5-yl )-3-hydroxynaphthalene-2-carboxamide](/img/structure/B3370754.png)
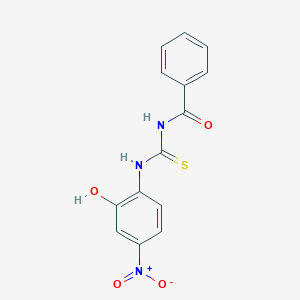
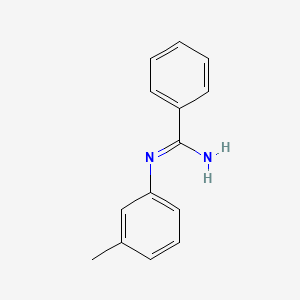
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)

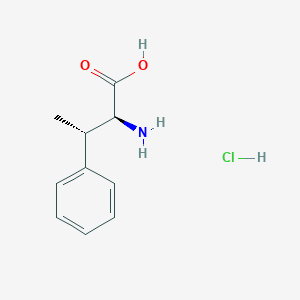
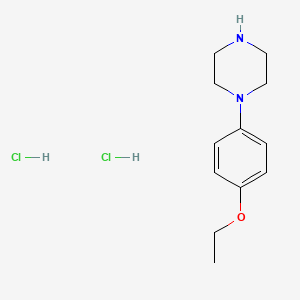
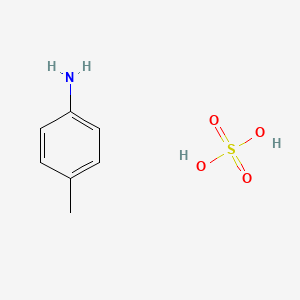
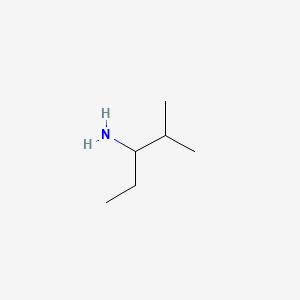
![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)
![1-[4-(Chloromethyl)phenyl]ethan-1-one](/img/structure/B3370827.png)
